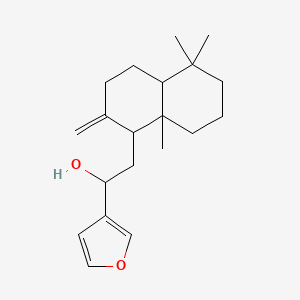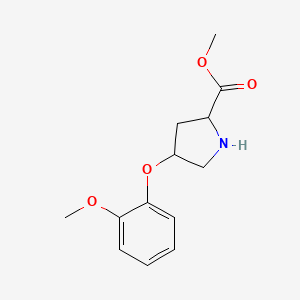
Clinoposaponin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clinoposaponin D is a natural compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze, a plant belonging to the Lamiaceae family. This species is traditionally used in Chinese medicine for various purposes, including treating hepatitis, skin trauma, and influenza .
Preparation Methods
The synthetic routes and reaction conditions for Clinoposaponin D have not been explicitly reported in the available literature. it is obtained from the aerial parts of C. chinense through extraction and isolation processes
Scientific Research Applications
Clinoposaponin D has attracted interest due to its diverse biological activities
Anti-inflammatory: this compound may exhibit anti-inflammatory effects.
Immunosuppressive: It could modulate immune responses.
Anti-hyperglycemic: Possible use in managing blood sugar levels.
Anti-tumor: Investigated for its impact on cancer cells.
Cardioprotective: May protect against heart-related issues.
Anti-radiation: Potential protective effects against radiation exposure.
Mechanism of Action
The precise mechanism by which Clinoposaponin D exerts its effects remains an area of active research. It likely involves interactions with molecular targets and signaling pathways within cells. specific details are yet to be elucidated.
Comparison with Similar Compounds
Clinoposaponin D’s uniqueness lies in its triterpenoid structure. Unfortunately, no direct comparisons with similar compounds are available in the literature. Further studies are needed to explore its distinct features and potential advantages.
Properties
Molecular Formula |
C48H78O19 |
|---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
2-[5-hydroxy-2-[[8-hydroxy-4,8a,11-tris(hydroxymethyl)-4,6a,6b,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O19/c1-22-31(55)38(66-40-36(60)34(58)32(56)25(17-49)63-40)39(67-41-37(61)35(59)33(57)26(18-50)64-41)42(62-22)65-30-10-11-44(3)27(45(30,4)20-52)9-12-46(5)28(44)8-7-23-24-15-43(2,19-51)13-14-48(24,21-53)29(54)16-47(23,46)6/h7-8,22,25-42,49-61H,9-21H2,1-6H3 |
InChI Key |
KWPHFSYEPKEHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)CO)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




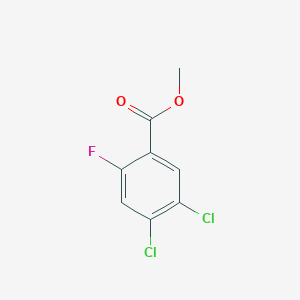

![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)
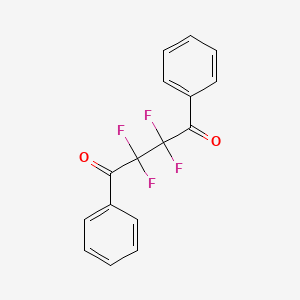

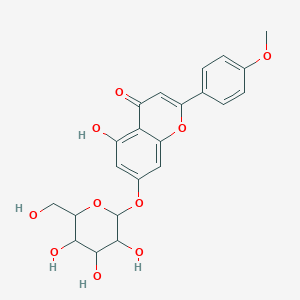
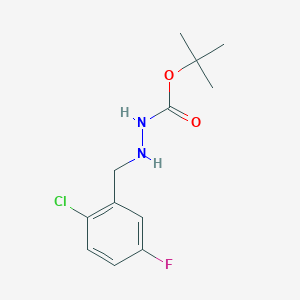

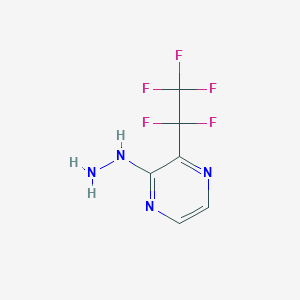
![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)
